molecular formula C21H18ClNO3S B2929190 3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one CAS No. 1797093-10-7

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one

Cat. No.: B2929190
CAS No.: 1797093-10-7
M. Wt: 399.89
InChI Key: WGRIYEOZBOVYDX-UHFFFAOYSA-N
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Description

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is an organic compound with the CAS Number 1797093-10-7 and a molecular weight of 399.89 g/mol . This research chemical features a unique hybrid structure, integrating a 2H-chromen-2-one (coumarin) core with a 1,4-thiazepane ring system. The presence of the 2-chlorophenyl substituent on the thiazepane ring can influence the compound's electronic properties and binding affinity, making it a valuable scaffold for medicinal chemistry research and the exploration of structure-activity relationships (SAR) . Compounds containing the chromen-2-one structure are known to be key intermediates in the synthesis of various biologically active molecules with diverse pharmacological profiles . This product is offered as a solid and is available for research and development purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO3S/c22-17-7-3-2-6-15(17)19-9-10-23(11-12-27-19)20(24)16-13-14-5-1-4-8-18(14)26-21(16)25/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRIYEOZBOVYDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one is a complex organic compound with potential therapeutic applications. Its unique structural features, including a thiazepane ring and a chromenone moiety, suggest diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S, and it has a molecular weight of approximately 394.9 g/mol. The structure includes a chlorophenyl group, enhancing its potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazepane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Chlorophenyl Group : This step often involves nucleophilic substitution reactions.
  • Formation of the Chromenone Moiety : This can be accomplished through condensation reactions with carbonyl compounds.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. For example, a related compound demonstrated significant growth inhibition in B16-F10, HT29, and Hep G2 cell lines with IC50 values ranging from 0.6 to 10.4 μM .

CompoundB16-F10 (μM)HT29 (μM)Hep G2 (μM)
710.4 ± 0.210.9 ± 0.58.8 ± 0.4
100.6 ± 0.01.1 ± 0.10.9 ± 0.0

These results indicate that compounds with similar structures may exhibit potent anticancer properties through apoptosis induction and cell cycle arrest mechanisms.

The mechanism of action for this compound is not fully elucidated but may involve:

  • Apoptosis Induction : Studies have shown that certain derivatives lead to significant apoptotic effects in treated cells, with total apoptosis rates ranging from 40% to 85% .
  • Cell Cycle Arrest : Flow cytometry analyses indicate that these compounds can increase the percentage of cells in the G0/G1 phase while decreasing those in the S phase, suggesting cytostatic effects .

Case Studies

A notable case study involved testing the biological activity of a series of coumarin derivatives similar to our compound against various cancer cell lines:

  • Cell Viability Assays : The MTT assay was employed to assess cell viability post-treatment.
  • Flow Cytometry : Used to analyze cell cycle distribution and apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2H-Chromen-2-one Derivatives

(a) (E)-3-[3-(2-Chlorophenyl)acryloyl]-2H-chromen-2-one (3o)
  • Structure : Retains the coumarin core but substitutes the thiazepane-carbonyl group with an acryloyl chain and a 2-chlorophenyl group.
  • Synthesis : Prepared via condensation reactions, yielding 51.2% with characterized ¹H NMR signals (e.g., δ 8.61 ppm for the coumarin proton) .
(b) 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one
  • Structure : Coumarin substituted with a triazolyl-hydroxymethyl group.
  • Significance : Demonstrates how polar substituents (e.g., hydroxymethyl) can enhance solubility and bioavailability compared to hydrophobic groups like 2-chlorophenyl .
(c) 3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one
  • Structure: Shares the 7-(2-chlorophenyl)-1,4-thiazepane moiety but linked to an oxazolidinone instead of coumarin.
  • Molecular Weight: 354.9 g/mol (C₁₆H₁₉ClN₂O₃S), significantly lower than the target compound’s estimated ~404.88 g/mol (C₂₁H₁₇ClNO₃S) .

Substituent Effects on Physicochemical Properties

  • Chlorophenyl Position : The 2-chlorophenyl group in the target compound may induce steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in ), affecting binding interactions .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₁₇ClNO₃S* ~404.88 2-chlorophenyl, thiazepane Conformational flexibility
(E)-3-[3-(2-Chlorophenyl)acryloyl]-2H-chromen-2-one C₁₈H₁₁ClO₃ 310.73 Acryloyl, 2-chlorophenyl Extended conjugation
4-Hydroxymethyl-triazolylmethyl chromenone C₁₄H₁₄N₃O₃ 272.28 Triazolyl, hydroxymethyl Enhanced solubility
3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one C₁₆H₁₉ClN₂O₃S 354.90 Oxazolidinone, thiazepane Lower molecular weight

*Estimated based on structural analysis.

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